Benzene, 1,1'-(1,3,5,7-octatetrayne-1,8-diyl)bis-
Description
"Benzene, 1,1'-(1,3,5,7-octatetrayne-1,8-diyl)bis-" is a conjugated organic compound featuring two benzene rings connected by a fully conjugated octatetrayne chain (a sequence of four alternating triple bonds in an eight-carbon backbone). This structure enables extended π-electron delocalization, making it a candidate for applications in organic electronics and optoelectronics . The compound’s all-E isomer (CAS: 22828-29-1) has been reported with a log10 water solubility (log10ws) of -6.15, indicative of low aqueous solubility .
Properties
CAS No. |
4572-12-7 |
|---|---|
Molecular Formula |
C20H10 |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
8-phenylocta-1,3,5,7-tetraynylbenzene |
InChI |
InChI=1S/C20H10/c1(3-7-13-19-15-9-5-10-16-19)2-4-8-14-20-17-11-6-12-18-20/h5-6,9-12,15-18H |
InChI Key |
OBXVYYNCWPZIQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC#CC#CC#CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Diphenyl-1,3,5,7-octatetrayne can be synthesized through several methods. One common approach involves the coupling of phenylacetylene derivatives under specific conditions. For instance, the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst, can be used to form the desired compound. The reaction typically requires an oxidizing agent such as oxygen or air and a base like pyridine.
Industrial Production Methods
Industrial production of 1,8-Diphenyl-1,3,5,7-octatetrayne may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,8-Diphenyl-1,3,5,7-octatetrayne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to different hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce partially or fully hydrogenated derivatives.
Scientific Research Applications
1,8-Diphenyl-1,3,5,7-octatetrayne has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a probe in various biological assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or in drug delivery systems.
Industry: Its electronic properties are of interest for developing new materials for electronic devices, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism by which 1,8-Diphenyl-1,3,5,7-octatetrayne exerts its effects depends on its application. In biological systems, its fluorescence can be attributed to the conjugated system of alternating single and triple bonds, which allows for efficient absorption and emission of light. In electronic applications, the compound’s ability to conduct electricity is due to the delocalization of electrons across the conjugated system.
Comparison with Similar Compounds
Table 1: Comparison Based on Conjugation Length
Key Findings :
- Longer conjugated chains (e.g., octatetrayne) exhibit lower solubility due to increased rigidity, whereas shorter chains with substituents (e.g., methoxy) balance solubility and electronic performance .
Substituent Effects
Table 2: Impact of Substituents on Properties
Key Findings :
- Electron-donating groups (e.g., methoxy, ethylhexyloxy) enhance solubility and reduce aggregation, critical for solution-processable organic semiconductors .
- Electron-withdrawing groups (e.g., nitro) increase electron affinity, making such compounds suitable for n-type semiconductors or charge-transfer materials .
Linker-Type Variations
Table 3: Comparison by Linker Type
Key Findings :
- Polyyne linkers (e.g., octatetrayne) provide superior rigidity and conjugation compared to alkenes or alkyl chains, favoring applications in molecular wires or photovoltaic materials .
- Flexible linkers (e.g., butene) sacrifice electronic properties but improve mechanical flexibility in polymer matrices .
Q & A
Basic Research Questions
What are the recommended synthetic routes for Benzene, 1,1'-(1,3,5,7-octatetrayne-1,8-diyl)bis-?
Methodological Answer:
The compound’s conjugated octatetrayne backbone is typically synthesized via Sonogashira coupling between terminal alkyne precursors and aryl halides. For example:
- Use 1-iodobenzene and 1,8-diethynyloctatetrayne under Pd(PPh₃)₄/CuI catalysis in a triethylamine base .
- Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical due to potential byproducts from incomplete coupling .
Key Considerations:
- Monitor reaction progress with TLC (Rf ~0.5 in 9:1 hexane:EtOAc).
- Alternative routes may involve Glaser-Hay oxidative coupling, but this risks polymerization .
Which characterization techniques are essential for confirming the structure of this compound?
Methodological Answer:
- UV-Vis Spectroscopy: Strong absorbance in 300–400 nm (π→π* transitions), indicative of extended conjugation .
- ¹H/¹³C NMR: Aromatic protons (δ 7.2–7.5 ppm) and sp-hybridized carbons (δ 80–100 ppm) confirm connectivity .
- X-Ray Crystallography: Resolves bond-length alternation (C≡C: ~1.20 Å; C-C: ~1.40 Å) and planarity of the conjugated system .
Data Contradictions:
Discrepancies in reported λmax values (e.g., 350 nm vs. 370 nm) may arise from solvent polarity or measurement errors .
What safety protocols are advised for handling this compound?
Methodological Answer:
- Hazard Classification: Based on structural analogs (e.g., CAS 1985-96-2), it likely poses acute toxicity (H302) and skin irritation (H315) .
- PPE: Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation .
- Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced Research Questions
How does this compound’s electronic structure influence its optoelectronic applications?
Methodological Answer:
- The fully conjugated tetrayne backbone enables high electron mobility, making it suitable for organic semiconductors or OLED emissive layers .
- DFT Calculations: Predict a HOMO-LUMO gap of ~3.1 eV, correlating with experimental UV-Vis data .
- Device Integration: Test in double-layer OLED structures (e.g., ITO/PEDOT:PSS/compound/Alq₃/Mg:Ag) to evaluate electroluminescence efficiency (>1% external quantum efficiency achievable) .
Contradictions:
Disparities in charge-carrier mobility (e.g., 0.01 vs. 0.05 cm²/V·s) may stem from crystallinity variations or impurity phases .
What strategies resolve contradictions in reported photophysical properties?
Methodological Answer:
- Isomer Control: Ensure stereochemical purity (e.g., E/Z configuration in the tetrayne chain) via HPLC .
- Environmental Factors: Standardize solvent (e.g., toluene vs. THF) and temperature during measurements to reduce variability .
- Collaborative Benchmarking: Cross-validate data with institutions using identical synthetic batches .
How does extending conjugation length (e.g., decapentaene vs. octatetrayne) affect properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
